Cas no 93866-08-1 (phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol)

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- 1,2,4-Oxadiazole-5-methanol, α,3-diphenyl-
- Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol
- phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol
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- MDL: MFCD19196008
- インチ: 1S/C15H12N2O2/c18-13(11-7-3-1-4-8-11)15-16-14(17-19-15)12-9-5-2-6-10-12/h1-10,13,18H
- InChIKey: XPHIXQVOMDWBFM-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1ON=C(C2C=CC=CC=2)N=1)O
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98675-0.5g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95.0% | 0.5g |
$524.0 | 2025-02-19 | |
TRC | B523118-50mg |
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 50mg |
$ 185.00 | 2022-06-01 | ||
Enamine | EN300-98675-0.25g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95.0% | 0.25g |
$331.0 | 2025-02-19 | |
Enamine | EN300-98675-10.0g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95.0% | 10.0g |
$2884.0 | 2025-02-19 | |
Enamine | EN300-98675-0.1g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95.0% | 0.1g |
$232.0 | 2025-02-19 | |
1PlusChem | 1P019U5U-10g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95% | 10g |
$3627.00 | 2024-04-19 | |
Enamine | EN300-98675-1g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95% | 1g |
$671.0 | 2023-09-01 | |
A2B Chem LLC | AV37810-500mg |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95% | 500mg |
$587.00 | 2024-07-18 | |
Enamine | EN300-98675-10g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95% | 10g |
$2884.0 | 2023-09-01 | |
A2B Chem LLC | AV37810-1g |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |
93866-08-1 | 95% | 1g |
$742.00 | 2024-07-18 |
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanolに関する追加情報
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol: A Comprehensive Overview
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol, also known by its CAS number 93866-08-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. The presence of the oxadiazole ring imparts unique electronic properties to the molecule, making it highly valuable in both academic research and industrial applications.
The structure of phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol consists of a methoxy group attached to the oxadiazole ring at the 5-position. The oxadiazole ring itself is substituted with a phenyl group at the 3-position. This substitution pattern enhances the compound's stability and reactivity. Recent studies have highlighted the potential of this compound as a building block in the synthesis of more complex molecules with bioactive properties.
One of the most notable applications of phenyl(3-phenyl-1,2,4 oxadiazol 5 yl)methanol is in the field of medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of various bioactive compounds. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that phenyl(3 phenyl 1 2 4 oxadiazol 5 yl)methanol could serve as a lead compound for developing new therapeutic agents.
In addition to its medicinal applications, phenyl(3 phenyl 1 2 4 oxadiazol 5 yl)methanol has also found utility in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal organic frameworks (MOFs). A recent investigation revealed that incorporating this compound into MOFs enhances their gas adsorption capabilities, making them promising candidates for industrial gas separation processes.
The synthesis of phenyl(3 phenyl 1 2 4 oxadiazol 5 yl)methanol typically involves multi-step reactions. A common approach includes the condensation of o-aminothiophenol with aldehydes or ketones under specific conditions to form the oxadiazole ring. Subsequent functionalization steps are then employed to introduce the methoxy group at the desired position. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.
Another area where phenyl(3 phenyl 1 2 4 oxadiazol 5 yl)methanol has shown promise is in organic electronics. Its electron-deficient aromatic system makes it suitable for use as an electron acceptor material in organic photovoltaic devices (OPVs). Studies have demonstrated that incorporating this compound into OPV blends can improve charge transport properties and overall device performance.
Furthermore, phenyl(3 phenyl 1 2 4 oxadiazol 5 yl)methanol has been investigated for its potential in catalysis. Its ability to coordinate with transition metals has led to its use as a ligand in catalytic systems for various organic transformations. For example, recent research has shown that palladium complexes derived from this compound can efficiently catalyze cross-coupling reactions under mild conditions.
In conclusion, phenyl(3 phenyl 1 2 4 oxadiazol 5 yl)methanol is a multifaceted compound with diverse applications across different domains of chemistry. Its unique structural features and electronic properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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